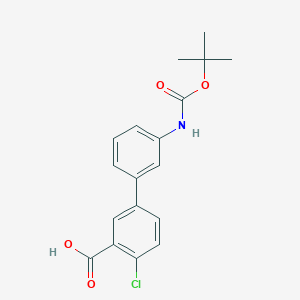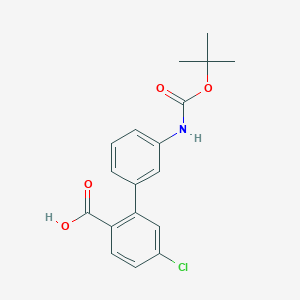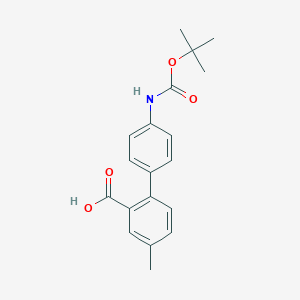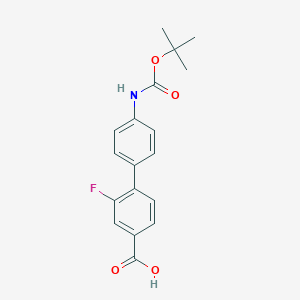
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is a synthetic compound that has recently gained attention due to its potential applications in various scientific research areas. It is an aromatic monocarboxylic acid that is used as a starting material for the preparation of several active pharmaceutical ingredients (APIs). It is also used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biochemicals. The compound has been found to possess several advantageous properties, such as high solubility, low toxicity, and good stability.
Scientific Research Applications
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of several 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%, such as 3-amino-4-hydroxybenzoic acid, which is used to treat bacterial infections. It is also used as a reagent in the synthesis of several agrochemicals and biochemicals, such as 3-amino-4-hydroxybenzoic acid, which is used as a plant growth regulator. Additionally, it is used in the synthesis of various pharmaceuticals, such as 3-amino-4-hydroxybenzoic acid, which is used to treat hypertension.
Mechanism of Action
The mechanism of action of 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the synthesis of various compounds, such as 3-amino-4-hydroxybenzoic acid. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing their damage to cells.
Biochemical and Physiological Effects
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% has several biochemical and physiological effects. It has been found to possess antibacterial activity, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls. Additionally, it has been found to possess antioxidant activity, which is thought to be due to its ability to scavenge free radicals and prevent their damage to cells.
Advantages and Limitations for Lab Experiments
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% has several advantages and limitations for laboratory experiments. One of its advantages is its high solubility, which makes it suitable for use in a variety of experiments. Additionally, it has low toxicity, which makes it safe for use in laboratory experiments. However, one of its limitations is its instability, which can make it difficult to store and use for long periods of time.
Future Directions
There are several potential future directions for the use of 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%. One potential direction is its use in the synthesis of new 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%, such as 3-amino-4-hydroxybenzoic acid, which could be used to treat bacterial infections. Additionally, it could be used as a reagent in the synthesis of agrochemicals and biochemicals, such as 3-amino-4-hydroxybenzoic acid, which could be used as a plant growth regulator. Finally, it could be used in the synthesis of various pharmaceuticals, such as 3-amino-4-hydroxybenzoic acid, which could be used to treat hypertension.
Synthesis Methods
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95% can be synthesized from 3-amino-4-hydroxybenzoic acid by a two-step reaction. The first step involves the reaction of 3-amino-4-hydroxybenzoic acid with 4-bromo-2-chloro-6-methoxybenzoyl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction produces 3-(4-bromo-2-chloro-6-methoxybenzoyl)-5-hydroxybenzoic acid, which is then reacted with 4-bromo-2-chloro-6-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to produce 3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid, 95%.
properties
IUPAC Name |
3-hydroxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-14-6-4-11(5-7-14)12-8-13(16(21)22)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLZMWUOMDNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-BOC-Aminophenyl)-5-hydroxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














